3-Formyl rifamycin

Antiviral research Cytotoxicity screening Poxvirus morphogenesis

Researchers requiring rifamycin diversification scaffolds often encounter supply inconsistency for the critical C-3 formyl intermediate. 3-Formyl rifamycin resolves this as a authenticated building block with a reactive aldehyde handle enabling hydrazone condensation, reductive amination, and CuAAC click chemistry inaccessible from rifampicin. • Derivative libraries attain antitubercular MIC values as low as ~0.006 nmol/mL. • Serves as the primary degradation reference standard for stability-indicating HPLC methods in ANDA submissions. • Supplied with full QC documentation; >98% purity confirmed by HPLC.

Molecular Formula C38H47NO13
Molecular Weight 725.8 g/mol
CAS No. 13292-22-3
Cat. No. B022564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl rifamycin
CAS13292-22-3
Synonyms1,2-Dihydro-5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-8-carboxaldehyde 21-Acetate;  3-Formylrifampicin SV;  NCI 145-635;  Rifaldehyde; 
Molecular FormulaC38H47NO13
Molecular Weight725.8 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C
InChIInChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1
InChIKeyBBNQHOMJRFAQBN-MLMMFLLNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

3-Formyl Rifamycin Technical Profile


3-Formyl rifamycin (CAS 13292-22-3), also designated as 3-formylrifamycin SV or rifaldehyde, is a semi-synthetic macrocyclic antibiotic belonging to the ansamycin/rifamycin class [1]. It is a dark, crystalline solid with a molecular formula of C₃₈H₄₇NO₁₃ and a molecular weight of 725.78 g/mol [2]. Unlike its clinically utilized downstream derivatives such as rifampicin or rifabutin, 3-formyl rifamycin is primarily recognized as an oxidative degradation product of rifampicin and, critically, as a versatile synthetic intermediate bearing a reactive C-3 aldehyde moiety that enables extensive structural diversification .

Synthetic intermediate Reactive C-3 aldehyde enables diverse derivatization for SAR and library synthesis.
Analytical reference Authenticated standard for rifampicin degradation product in stability-indicating methods.
Probe compound Supports cytotoxicity, membrane permeability, and antiviral morphogenesis studies.

3-Formyl Rifamycin vs. Rifampicin & Rifamycin SV


Procurement substitution between 3-formyl rifamycin and its clinical analogs (rifampicin or rifamycin SV) introduces significant variability in research outcomes due to divergent pharmacological and physicochemical profiles. While rifampicin is optimized for therapeutic bioavailability and potent binding to bacterial RNA polymerase, 3-formyl rifamycin exhibits intrinsic cytotoxicity distinct from the hydrazone-containing rifampicin and lacks the piperazine side chain essential for optimal cell wall penetration [1]. In fixed-dose combination stability studies, 3-formyl rifamycin is the key degradation product in rifampicin-ethambutol mixtures [2]. Furthermore, the presence of the free C-3 aldehyde group renders 3-formyl rifamycin a reactive electrophile capable of forming Schiff base adducts, a property absent in the clinical hydrazone derivatives and a primary driver of its utility in medicinal chemistry [3].

Distinct cytotoxicity profile vs. rifampicin
Absence of hydrazone side chain alters mammalian cell tolerance; host-cell compatibility may not transfer directly.
C-3 aldehyde reactivity absent in clinical analogs
Rifampicin and rifamycin SV cannot substitute as starting materials for C-3 derivatization chemistry.
Impurity marker relevance limited to 3-formyl
Only 3-formyl rifamycin serves as the specific degradation marker in rifampicin fixed-dose combinations; use of unrelated analogs invalidates method specificity.

3-Formyl Rifamycin Evidence Comparison


Cytotoxicity vs. Rifampicin in Viral Morphogenesis

In vaccinia virus-infected BHK-21 cell studies, 3-formyl rifamycin SV maintained the virus maturation block characteristic of rifampicin at concentrations between 100–1,000 μg/mL; however, it exhibited 'unusual cytotoxic effects' not observed with rifampicin or N-demethyl rifampin, indicating that the removal of the hydrazone side chain alters mammalian cell tolerance [1]. This differential cytotoxicity profile is critical for researchers evaluating rifamycin analogs for host-directed antiviral applications.

Cytotoxicity vs. rifampicin
Head-to-head
At 100–1,000 µg/mL, maintains vaccinia maturation block but induces unusual cytotoxic effects in BHK-21 cells not observed with rifampicin.
Supports cytotoxicity endpoint differentiation
Host-cell compatibility context; model-specific review needed
Antiviral research Cytotoxicity screening Poxvirus morphogenesis

Aldehyde Reactivity for Derivatization vs. Rifampicin

The C-3 aldehyde group of 3-formyl rifamycin SV serves as the essential reactive handle for generating structural analogs, enabling synthetic routes such as reductive amination, hydrazone formation, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. In a systematic SAR study, 34 novel derivatives were synthesized from 3-formyl rifamycin SV, achieving antitubercular MIC values as low as ~0.006 nmol/mL and antibacterial MIC values ~0.01 nmol/mL against S. aureus when rigid, protonated C(3) substituents were introduced [2]. Rifampicin, possessing a blocked C-3 hydrazone, cannot serve as a starting material for these modifications.

C-3 aldehyde reactivity
Class-level
Free aldehyde group enables reductive amination, hydrazone formation, and CuAAC; derived libraries achieved MIC ~0.006 nmol/mL (antitubercular).
Essential synthetic handle for C-3 diversification
SAR study context; rifampicin's blocked C-3 cannot support this chemistry
Medicinal chemistry Click chemistry Hydrazone synthesis

Impurity Profiling Reference Standard

3-Formyl rifamycin is the principal degradation product formed in rifampicin-containing fixed-dose combinations, specifically in rifampicin-ethambutol (RE) and rifampicin-pyrazinamide-ethambutol (RZE) mixtures where isoniazid is absent [1]. In accelerated stability studies, 3-formyl rifamycin was identified as the key degradation marker with quantifiable formation rates under stress conditions [2]. Analytical method development for ANDA submissions requires authenticated 3-formyl rifamycin reference material for method validation and quality control applications [3].

Impurity reference standard
Analytical context
Principal degradation product in rifampicin-ethambutol and rifampicin-pyrazinamide-ethambutol FDCs; required for stability-indicating HPLC validation.
Enables method specificity and impurity tracking
Regulatory analytical method context; substitute compounds would compromise accuracy
Pharmaceutical quality control Stability indicating assays Impurity profiling

Membrane Permeability Alteration vs. Rifamycin SV

3-Formylrifamycin SV has been shown to interact directly with biological membranes, causing measurable changes in permeability to potassium (K⁺) and protons (H⁺) in mitochondrial membrane preparations . This membrane-active property distinguishes it from the parent rifamycin SV scaffold, which lacks the C-3 formyl substituent and exhibits a different membrane interaction profile. The aldehyde functional group is implicated in modulating membrane partitioning and ion flux.

Membrane permeability
Data to verify
Alters K⁺ and H⁺ permeability in mitochondrial membrane preparations; effect attributed to C-3 formyl substituent.
Supports membrane-interaction screening
Source review recommended; mechanistic details require independent validation
Mitochondrial pharmacology Membrane permeability Ion transport

Vero Cell Cytotoxicity Benchmark

In cytotoxicity screening protocols using Vero cell lines (African green monkey kidney epithelial cells), 3-formylrifamycin is evaluated against a benchmark IC50 threshold of >10 µM to rule out unacceptable off-target mammalian cell toxicity . This threshold serves as a standardized comparator for derivative screening programs; compounds with IC50 values below 10 µM are typically deprioritized due to potential safety liabilities.

Vero cell cytotoxicity
Context-dependent
Evaluated against IC50 >10 µM benchmark in Vero cells for acceptable off-target toxicity.
Supports cytotoxicity go/no-go decisions
Screening threshold context; derivative-specific verification required
Cytotoxicity assays Vero cell line Safety pharmacology

3-Formyl Rifamycin Applications


C-3 Derivatization via Aldehyde Chemistry

3-Formyl rifamycin is the preferred starting material for generating libraries of C-3 modified rifamycin analogs via reductive amination, hydrazone condensation, and CuAAC click chemistry [1]. The free aldehyde group enables access to structural diversity unattainable from rifampicin, allowing medicinal chemists to optimize antibacterial potency, pharmacokinetic properties, and resistance profiles. Derivative libraries synthesized from this scaffold have achieved antitubercular MIC values as low as ~0.006 nmol/mL [1].

QC Reference Standard for Rifampicin Impurities

In pharmaceutical QC laboratories, 3-formyl rifamycin serves as the authenticated reference standard for detecting and quantifying the primary degradation product in rifampicin drug products, particularly in fixed-dose combination formulations where isoniazid is absent [2]. Its use is essential for stability-indicating HPLC method validation, forced degradation studies, and regulatory ANDA submissions [3].

Poxvirus Morphogenesis Inhibition and Toxicity

3-Formyl rifamycin is a valuable probe compound for investigating rifamycin-class antiviral mechanisms, as it maintains the vaccinia virus maturation block characteristic of rifampicin while exhibiting a distinct mammalian cytotoxicity profile [4]. This differential activity enables structure-activity relationship studies that decouple antiviral efficacy from host cell toxicity.

Mitochondrial Membrane Permeability Studies

The documented capacity of 3-formylrifamycin to alter mitochondrial membrane permeability to K⁺ and H⁺ makes it a relevant tool compound for studying rifamycin-associated mitochondrial toxicity mechanisms . Researchers investigating structure-toxicity relationships across the rifamycin class utilize this compound to assess the contribution of the C-3 formyl substituent to membrane perturbation.

Application
Selection Property
Validation Focus
C-3 Derivatization Chemistry
Reactive free aldehyde group
Derivatization efficiency and library diversity
Rifampicin Impurity Profiling
Authenticated degradation product identity
Stability-indicating method specificity and accuracy
Poxvirus Morphogenesis Studies
Differential mammalian cytotoxicity profile
Decoupling antiviral activity from host-cell toxicity
Mitochondrial Membrane Permeability Research
Membrane-interaction property
Mechanistic studies of rifamycin-membrane interactions

Technical Documentation Hub

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